molecular formula C16H14N4OS B15081838 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B15081838
M. Wt: 310.4 g/mol
InChI Key: KOCCIGOOMYPEDU-GZTJUZNOSA-N
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Description

4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-methoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours, leading to the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various aldehydes and ketones. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, while its anticancer effects are due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol include:

    4-{[(E)-(4-benzyloxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound has a benzyloxy group instead of a methoxy group, which can affect its reactivity and applications.

    4-{[(E)-(3-benzyloxyphenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: The presence of a cyclohexyl group introduces steric hindrance, influencing its chemical behavior.

    4-{[(E)-(3-benzyloxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: The methyl group can enhance the compound’s lipophilicity, affecting its biological activity.

These similar compounds highlight the versatility of triazole derivatives and their potential for various applications.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4OS/c1-21-14-10-6-5-9-13(14)11-17-20-15(18-19-16(20)22)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,22)/b17-11+

InChI Key

KOCCIGOOMYPEDU-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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